3-(trifluoromethyl)-Imidazo[1,5-a]pyridine
Overview
Description
“3-(Trifluoromethyl)imidazo[1,5-A]pyridine” is a chemical compound that belongs to the class of imidazopyridines . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of “3-(Trifluoromethyl)imidazo[1,5-A]pyridine” has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)imidazo[1,5-A]pyridine” is complex and involves a fused ring system. The trifluoromethyl group is attached to the imidazo[1,5-A]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “3-(Trifluoromethyl)imidazo[1,5-A]pyridine” are diverse and can be tailored to produce a variety of derivatives . These reactions often involve the use of readily available starting materials and can include processes such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation .Scientific Research Applications
1. Structural and Photophysical Properties
- Study Context : Research on ReL(CO)3Cl complexes containing Pyridylimidazo[1,5‐a]pyridine ligands, including 3-methyl-1-(2-pyridyl)imidazo[1,5-a]pyridine (L1), has highlighted their structural and photophysical properties. These complexes show high-energy singlet emissions and dual fluorescence in certain conditions, making them significant in spectroscopy and photophysical studies (Garino et al., 2008).
2. Organic Synthesis and Functionalization
- Methodological Advances : A transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines was developed, allowing for the efficient synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives. This method represents a significant advancement in regioselective functionalization and organic synthesis (Zhou, Xu, & Zhang, 2019).
3. Pharmaceutical and Biological Applications
- Drug Prejudice Scaffold : Imidazo[1,2-a]pyridine, closely related to the trifluoromethylated version, is recognized as a "drug prejudice" scaffold. It has broad applications in medicinal chemistry, encompassing areas like anticancer, antimycobacterial, and anticonvulsant treatments. This scaffold is also present in various marketed drugs, reflecting its significant therapeutic potential (Deep et al., 2016).
Future Directions
The future directions for “3-(Trifluoromethyl)imidazo[1,5-A]pyridine” are promising. Given its significance in the synthesis of agrochemicals and pharmaceuticals , ongoing research is likely to focus on developing new synthetic methodologies, exploring its potential applications, and understanding its interactions with biological systems. It is expected that many novel applications of “3-(Trifluoromethyl)imidazo[1,5-A]pyridine” will be discovered in the future .
Properties
IUPAC Name |
3-(trifluoromethyl)imidazo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-12-5-6-3-1-2-4-13(6)7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFDVUJPHMULKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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